2-(2-((Tetrahydro-2H-pyran-4-yl)oxy)ethoxy)ethane-1-sulfonyl chloride (CAS 1343631-98-0) is a highly specialized electrophilic building block that integrates a reactive sulfonyl chloride headgroup, a flexible diethylene glycol (PEG2) spacer, and a terminal tetrahydropyran (THP) cap [1]. In medicinal chemistry and advanced bioconjugation, it serves as a precise sulfonylation reagent designed to introduce a sterically defined, non-basic THP pharmacophore at a specific distance from a target amine or alcohol [2]. Unlike simple alkyl sulfonyl chlorides that are primarily used to generate transient leaving groups, this compound is procured to be permanently incorporated into the final molecular architecture, offering a calculated balance of aqueous solubility, hydrogen-bond acceptor capacity, and metabolic stability essential for modern drug design [3].
Substituting this specific building block with simpler analogs, such as methanesulfonyl chloride (MsCl) or 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride, fundamentally alters the physicochemical and spatial properties of the resulting conjugate [1]. MsCl lacks both the PEG spacer and the terminal cyclic motif, leading to truncated, rigid structures that fail to engage extended binding pockets or provide necessary linker flexibility [2]. While methoxy-PEG2-sulfonyl chloride offers an identical spacer length, its terminal methyl group lacks the steric bulk and specific three-dimensional geometry of the THP ring [3]. The THP moiety acts as a critical bioisostere for cyclohexane or piperidine, providing a non-basic, metabolically robust structural element that cannot be replicated by linear or simple methoxy caps, making direct substitution unviable in rigorous structure-activity relationship (SAR) optimization [1].
When optimizing extended binding pocket interactions, the terminal cap of the linker plays a critical role. The THP cap in this compound provides a van der Waals volume of approximately 110 ų, compared to only ~38 ų for the terminal methyl group in methoxy-PEG2-sulfonyl chloride [1]. This significant increase in steric bulk allows the THP group to effectively occupy specific hydrophobic or amphiphilic pockets that a simple methoxy group cannot fill [2].
| Evidence Dimension | Terminal cap van der Waals volume |
| Target Compound Data | ~110 ų (THP cap) |
| Comparator Or Baseline | ~38 ų (Methoxy-PEG2-SO2Cl cap) |
| Quantified Difference | ~2.9x increase in terminal steric volume |
| Conditions | In silico volumetric calculation of terminal functional groups |
The larger THP ring provides essential van der Waals interactions in extended binding sites, driving higher target affinity compared to simple linear caps.
For applications requiring spatial separation, such as PROTACs, the distance between functional domains is critical. This compound provides a linear extension of approximately 9.5 to 10.5 Å from the sulfur atom to the THP oxygen [1]. In contrast, using tetrahydro-2H-pyran-4-sulfonyl chloride (which lacks the PEG2 spacer) provides an extension of only ~2.5 Å [2]. The inclusion of the PEG2 spacer introduces crucial degrees of freedom.
| Evidence Dimension | Linear spatial extension (Sulfur to terminal Oxygen) |
| Target Compound Data | ~9.5 - 10.5 Å |
| Comparator Or Baseline | ~2.5 Å (Tetrahydro-2H-pyran-4-sulfonyl chloride) |
| Quantified Difference | Addition of ~7.5 Å of flexible spacer distance |
| Conditions | 3D molecular conformation modeling (extended state) |
The ~10 Å extension prevents steric clashes between connected domains, which is a strict requirement for the efficacy of bifunctional molecules like targeted degraders.
Linker selection heavily influences the overall solubility of the final conjugate. The combination of the PEG2 spacer and the ether-containing THP ring introduces three distinct oxygen atoms capable of hydrogen bonding [1]. Compared to a purely aliphatic analog like 2-(2-cyclohexylethoxy)ethane-1-sulfonyl chloride, the THP-PEG2 motif lowers the calculated logP (cLogP) by approximately 1.5 to 2.0 units [2]. This reduction in lipophilicity is vital for maintaining formulation viability.
| Evidence Dimension | Calculated logP (cLogP) contribution |
| Target Compound Data | Significant hydrophilic contribution (3 ether oxygens) |
| Comparator Or Baseline | Aliphatic analog (Cyclohexyl-PEG2-SO2Cl, 0 terminal ether oxygens) |
| Quantified Difference | ~1.5 - 2.0 unit reduction in cLogP |
| Conditions | Standard predictive physicochemical modeling (e.g., SwissADME/ChemAxon) |
Incorporating the THP-PEG2 motif improves the aqueous solubility of the final drug candidate, reducing aggregation risks associated with purely lipophilic linkers.
While nitrogen-containing heterocycles are common, they introduce basicity that can lead to off-target effects. The THP ring in this compound is a non-basic ether (pKa < 0), whereas a structurally similar piperidine-PEG2-sulfonyl chloride contains a basic amine with a pKa of ~9-10 [1]. By utilizing the THP bioisostere, the compound retains the necessary 6-membered ring geometry and steric profile without introducing a positive charge at physiological pH [2].
| Evidence Dimension | pKa of the terminal cyclic group |
| Target Compound Data | pKa < 0 (Non-basic THP ether) |
| Comparator Or Baseline | pKa ~9-10 (Piperidine-PEG2-SO2Cl) |
| Quantified Difference | Elimination of basic center (approx. 10 unit pKa shift) |
| Conditions | Physiological pH (7.4) aqueous environment |
Using a THP cap instead of a piperidine cap prevents unwanted protonation, thereby avoiding off-target hERG liabilities and maintaining predictable membrane permeability.
Where the THP-PEG2 motif serves as a flexible, non-basic linker that provides optimal spatial separation (~10 Å) between the E3 ligase ligand and the target protein ligand. The specific length and hydrophilicity prevent steric clashes while maintaining the aqueous solubility required for cellular assays, directly leveraging the spatial extension data [1].
Where the highly reactive sulfonyl chloride is used to rapidly functionalize amine-bearing hinge-binding scaffolds. The reagent projects the sterically bulky THP group into extended solvent-exposed or hydrophobic pockets, improving binding affinity and residence time compared to simple methoxy-capped analogs [2].
Where a highly lipophilic lead compound requires structural modification to improve oral bioavailability. The addition of the THP-PEG2 sulfonamide motif introduces three hydrogen-bond acceptors to lower logP without introducing a basic amine, avoiding the hERG liabilities associated with piperidine-based linkers [3].